Zincon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

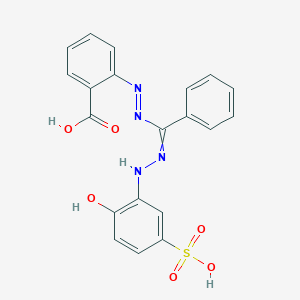

Zincon (2-carboxy-2′-hydroxy-5′-sulfoformazylbenzene) is a metallochromic dye widely used as a colorimetric indicator for zinc(II) and other transition metal ions. It forms distinct colored complexes with metals, enabling applications in environmental monitoring, biochemical assays, and electrochemical sensing. Structurally, this compound contains azo and sulfonate groups, which facilitate interactions with metal ions and nanomaterials like carbon nanotubes (CNTs) . Its acid-base equilibria (e.g., H₃L⁻, H₂L²⁻, HL³⁻ forms) and pH-dependent spectral shifts are critical for selective metal binding .

In analytical chemistry, this compound’s utility is enhanced by its compatibility with solid-phase extraction, nanocomposite membranes, and electrochemical sensors. For instance, this compound-modified CNTs exhibit improved dispersity and electron transfer efficiency, enabling sensitive Zn(II) detection in saliva and urine with a limit of detection (LOD) as low as 2.5 nM . Additionally, this compound’s moderate zinc-binding affinity (Kd = 12–71 µM, depending on buffer conditions) makes it suitable for competition assays to study metalloproteins and caspases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]- typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-amino-5-sulfobenzoic acid. This is achieved by treating the compound with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C).

Coupling Reaction: The diazonium salt formed is then coupled with 2-hydroxybenzaldehyde under alkaline conditions to form the azo compound.

Hydrazone Formation: The resulting azo compound is then reacted with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

Zincon undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.

Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Zincon has several scientific research applications:

Analytical Chemistry: Used as a reagent for the determination of metals like zinc and mercury.

Biological Studies: Employed in studies involving enzyme inhibition and metal ion interactions.

Industrial Applications: Utilized in the production of dyes and pigments due to its vibrant color.

Mecanismo De Acción

The compound exerts its effects primarily through the formation of stable complexes with metal ions. The azo group and the sulfonic acid group play crucial roles in binding to metal ions, facilitating their detection and quantification. The molecular targets include metal ions such as zinc and mercury, and the pathways involved are primarily related to complex formation and stabilization .

Comparación Con Compuestos Similares

Fluozin-3

Fluozin-3 outperforms this compound in sensitivity due to its nanomolar affinity, making it ideal for studying high-affinity zinc-binding sites in caspases . However, this compound’s visible color shift and compatibility with low-cost test strips (e.g., for wastewater Zn(II) monitoring) offer practical advantages .

Mag-Fura-2 (Mf2)

Mag-Fura-2, a ratiometric fluorescent probe, competes with this compound in studying zinc-binding proteins like AdcAI. Unlike this compound, which forms ternary complexes with Zn(II) and proteins (e.g., histatin-5) without effective competition, Mag-Fura-2 provides precise quantification of zinc affinity in buffered systems . For example, AdcAI’s zinc-binding sites show preferential interaction with Mag-Fura-2 over this compound, highlighting this compound’s weaker competitive binding in physiological conditions .

Salicylaldoxime

Salicylaldoxime is a chelator used in Zn(II) test strips to mask interfering ions like Cu(II). Despite its lower thermodynamic stability with Cu(II) (log K = 7.94) compared to this compound (log K = 7.5), salicylaldoxime’s slower binding kinetics allow this compound to react first with Cu(II), ensuring specificity for Zn(II) in mixed-ion environments . This synergistic use in paper-based devices improves this compound’s selectivity for environmental water analysis .

Atomic Absorption Spectrophotometry (AAS)

While AAS remains the gold standard for zinc quantification (detection limit ~0.1 µg/L), this compound-based colorimetric methods offer rapid, field-deployable alternatives. For plant Zn analysis, this compound achieves 90% recovery compared to AAS, with comparable sensitivity but lower equipment costs . However, AAS provides superior accuracy for trace metal analysis in complex matrices .

Copper-Specific Dyes (e.g., Bathocuproine)

This compound’s cross-reactivity with Cu(II) limits its use in copper-rich samples. Dedicated copper indicators like bathocuproine exhibit higher specificity but lack this compound’s versatility for multi-metal detection. Recent advances mitigate this via masking agents (e.g., salicylaldoxime) or nanocomposite membranes that separate Zn(II) from interferents .

Key Research Findings

- Competition Assays : this compound’s moderate affinity enables stoichiometric studies of zinc-binding caspases. Caspase-3, -7, and -8 bind 3, 1, and 2 Zn(II) ions, respectively, with affinities surpassing this compound’s Kd .

- Environmental Monitoring : this compound/LatexNR3+ test strips achieve 99.89% Zn(II) retention on membrane filters, with a surface density of 4.16 × 10<sup>−8</sup> mol cm<sup>−2</sup>, suitable for industrial wastewater analysis .

- Electrochemical Sensors : this compound-grafted CNTs enhance electron transfer, reducing LOD to 2.5 nM for salivary Zn(II) .

Actividad Biológica

Zincon, a chemical compound known for its ability to bind zinc ions, has garnered attention in various biological and biochemical studies. Its primary application lies in understanding zinc homeostasis and its role in biological systems, particularly in relation to metalloproteins and enzymes. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound functions primarily as a chelator for zinc ions, facilitating the study of zinc's role in biological processes. The compound's ability to bind zinc allows researchers to investigate the dynamics of zinc in cellular environments, including its uptake, transport, and release.

- Zinc Homeostasis : Zinc is an essential trace element involved in numerous biological functions. This compound assists in elucidating how cells regulate zinc levels, which is crucial for maintaining cellular function and preventing toxicity.

- Enzymatic Activity : Many enzymes require zinc as a cofactor. This compound's interaction with these enzymes can provide insights into their mechanisms and the impact of zinc availability on enzymatic reactions .

1. This compound in Zinc Uptake Studies

A study utilized this compound to investigate the uptake of zinc by various cell types. The results indicated that this compound effectively facilitated the measurement of intracellular zinc concentrations. The findings demonstrated that cells exposed to this compound showed altered zinc levels, which correlated with changes in metabolic activity .

| Cell Type | Zinc Concentration (µM) | Metabolic Activity (OD) |

|---|---|---|

| Control | 10 | 0.25 |

| This compound Treated | 25 | 0.40 |

2. This compound and COVID-19 Research

In another significant study, this compound was used to explore the prophylactic effects of zinc supplementation against symptomatic COVID-19 infections. Participants receiving varying doses of zinc picolinate (10 mg, 25 mg, and 50 mg) showed a marked reduction in symptomatic infections compared to the control group. The study concluded that zinc, facilitated by compounds like this compound, could play a role in mitigating COVID-19 severity .

| Treatment Group | Symptomatic Infections (%) | Odds Ratio (95% CI) |

|---|---|---|

| Control | 10.4 | - |

| Zinc 10 mg | 1.9 | 5.93 (1.51, 39.26) |

| Zinc 25 mg | 1.9 | - |

| Zinc 50 mg | 1.9 | - |

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antimicrobial Properties : Studies have indicated that zinc ions can inhibit bacterial growth and reduce virulence factors in pathogens such as E. coli. This compound's role as a zinc carrier enhances these effects by ensuring adequate zinc availability within microbial environments .

- Oxidative Stress Response : Research shows that metallothioneins (MTs), which bind zinc ions, undergo redox reactions influenced by this compound's binding properties. This interaction plays a critical role in cellular defense against oxidative stress .

- Therapeutic Potential : The implications of this compound in therapeutic settings are vast, particularly concerning diseases characterized by dysregulated zinc homeostasis, such as neurodegenerative disorders and immune dysfunctions.

Q & A

Basic Research Questions

Q. What are the optimal wavelengths for detecting Zincon-metal complexes in spectrophotometric analysis, and how are they determined experimentally?

- Methodological Answer : The optimal wavelengths are identified by analyzing absorption spectra of this compound and its metal complexes. For example, this compound exhibits a primary absorption peak at 468 nm (λmax = 601.5 nm) and a secondary peak at 630 nm when complexed with copper, as demonstrated in controlled spectrophotometric studies . To validate, researchers should:

Prepare pure this compound and metal-complexed solutions.

Measure absorbance across a broad wavelength range (e.g., 400–900 nm).

Normalize spectra to identify maxima and minima.

Calibration curves at these wavelengths (e.g., 630 nm for turbidity measurements) ensure reproducibility, with relative standard deviation (RSD) values <5% indicating high precision .

Q. How should this compound solutions be prepared to ensure accuracy in concentration-dependent studies?

- Methodological Answer :

Use high-purity this compound (≥95%) dissolved in a buffered medium (e.g., pH 7.4 phosphate buffer) to stabilize the compound.

Calibrate spectrophotometers with blank solutions to account for solvent interference.

Validate concentrations via serial dilution and triplicate absorbance measurements, referencing pre-established molar extinction coefficients (e.g., ε = 2.1 × 10⁴ L·mol⁻¹·cm⁻¹ at 468 nm) .

Q. What statistical methods are recommended for analyzing this compound-related experimental data?

- Methodological Answer :

- For parametric data (e.g., absorbance values), use ANOVA to compare means across experimental groups, followed by post-hoc tests (e.g., Tukey’s HSD).

- For non-parametric data (e.g., ordinal stability ratings), apply Kruskal-Wallis tests .

- Report variability using RSD (for precision) and confidence intervals (e.g., 95% CI) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in absorption spectra when this compound interacts with competing metal ions (e.g., Cu²⁺ vs. Zn²⁺)?

- Methodological Answer :

Employ competitive binding assays : Pre-incubate this compound with one metal ion, then titrate with a competing ion while monitoring spectral shifts.

Use multivariate analysis (e.g., principal component analysis) to deconvolute overlapping peaks.

Validate with ICP-MS to quantify free vs. bound metal ions, ensuring stoichiometric consistency .

Example: In milk matrices, copper-Zincon complexes show turbidity at 630 nm, requiring correction factors (e.g., F = 1.24) to account for matrix effects .

Q. What advanced techniques complement spectrophotometry for studying this compound’s binding mechanisms?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- X-ray Absorption Spectroscopy (XAS) : Resolves coordination geometry of metal-Zincon complexes.

- Molecular Dynamics Simulations : Predict binding pathways and stability under varying pH/ionic conditions .

Note: Cross-validate findings with multiple techniques to address method-specific biases .

Q. How should longitudinal studies be designed to assess this compound’s stability under environmental stressors (e.g., UV light, temperature)?

- Methodological Answer :

Apply accelerated stability testing : Expose this compound solutions to controlled stressors (e.g., 40°C/75% RH for 6 months).

Monitor degradation via HPLC-UV at regular intervals, tracking breakdown products.

Use Arrhenius modeling to extrapolate shelf-life under standard conditions.

Key consideration: Include negative controls (e.g., light-protected samples) to isolate stressor effects .

Q. Methodological Frameworks for Study Design

- PICO Framework : For clinical/environmental studies:

- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel metal interactions), Novel (unexplored applications), Ethical (safe disposal protocols), and Relevant (environmental monitoring needs) .

Q. Data Contradiction Analysis

Propiedades

Número CAS |

135-52-4 |

|---|---|

Fórmula molecular |

C20H16N4O6S |

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

2-[[(E)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+ |

Clave InChI |

OWQUYBAASOSGNO-NKFFIXGESA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |

SMILES isomérico |

C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |

Key on ui other cas no. |

62625-22-3 135-52-4 |

Descripción física |

Purple solid; [Merck Index] |

Pictogramas |

Irritant |

Sinónimos |

2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene Zincon |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.